![molecular formula C18H29ClN2O2 B2864310 N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride CAS No. 2418675-72-4](/img/structure/B2864310.png)
N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an oxane ring (a six-membered ring with one oxygen and five carbon atoms), a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, C6H5) attached to an aminoethyl group (-CH2CH2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxane ring, the carboxamide group, and the aminoethylphenyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group (-NH2) is typically a nucleophile, meaning it donates electron pairs and can react with electrophiles. The carboxamide group (-CONH2) can participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide and aminoethylphenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Amino-acid Conjugation and Spectroscopic Analysis
Research by Benoiton et al. (2009) focused on the synthesis and structural confirmation of amino-acid conjugates of hapten, specifically looking at the reaction between methylamine and 2-phenyloxazole-4-carboxylic acid, which could be analogous to the chemical manipulation of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride for bioconjugation purposes (Benoiton, Hudecz, & Chen, 2009).
Novel Synthetic Pathways
Hazra et al. (1997) explored the synthesis of Chloramphenicol via a new intermediate, showcasing innovative pathways in organic synthesis that could similarly be applied to the synthesis or modification of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride (Hazra, Pore, & Maybhate, 1997).
Polymerization and Material Science Applications
Kricheldorf et al. (2001) discussed the role of cyclization in kinetically controlled polycondensations, providing a foundation for understanding how similar chemical compounds might be utilized in the development of new polymeric materials (Kricheldorf, Böhme, & Schwarz, 2001).
Development of Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, which hints at the potential pharmacological applications of related compounds (Kumar et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-10-18(3,11-14(2)22-13)17(21)20-12-16-6-4-15(5-7-16)8-9-19;/h4-7,13-14H,8-12,19H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGTIZTUHHKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)(C)C(=O)NCC2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

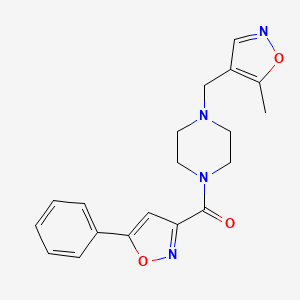
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
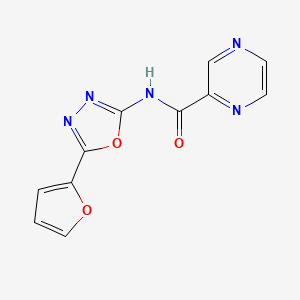
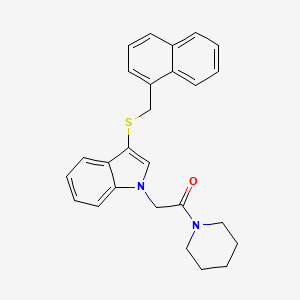
![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)
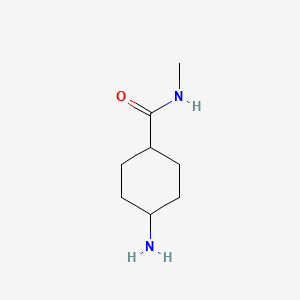
![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)
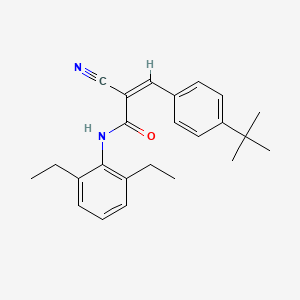
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
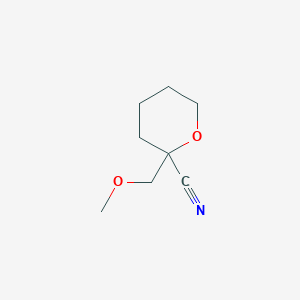
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)